5-Hydroxy-3-methoxypicolinaldehyde
Description
5-Hydroxy-3-methoxypicolinaldehyde is a substituted pyridine derivative featuring an aldehyde functional group at position 2, a hydroxyl group at position 5, and a methoxy group at position 3. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-hydroxy-3-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-11-7-2-5(10)3-8-6(7)4-9/h2-4,10H,1H3 |
InChI Key |
RIPNUNLDWPBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methoxypicolinaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3-methoxypicolinaldehyde. This can be done using oxidizing agents such as molecular oxygen or other suitable oxidants under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3-methoxypicolinic acid.
Reduction: Formation of 5-hydroxy-3-methoxypicolinalcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives.
Scientific Research Applications
5-Hydroxy-3-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological and chemical activities .
Comparison with Similar Compounds
Electronic and Steric Effects
- This compound exhibits a balance of electronic effects: the methoxy group at position 3 donates electrons via resonance, stabilizing the aldehyde group, while the hydroxyl group at position 5 enhances acidity and hydrogen-bonding capacity . This combination facilitates nucleophilic additions (e.g., aldol reactions) with higher yields compared to 3-Methoxypicolinaldehyde, which lacks the hydroxyl group and shows reduced reactivity .
- 3-Hydroxy-5-methoxypicolinaldehyde (positional isomer) demonstrates lower thermal stability (melting point 115–120°C vs. 128–132°C) due to weaker intramolecular hydrogen bonding between the hydroxyl and aldehyde groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
